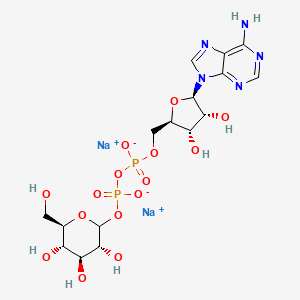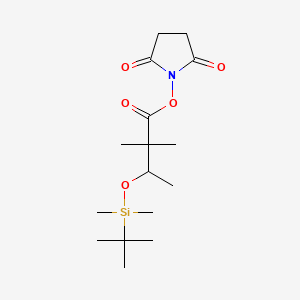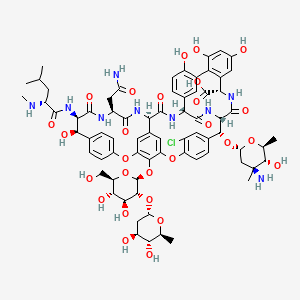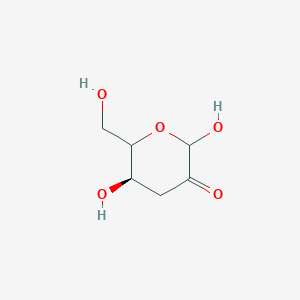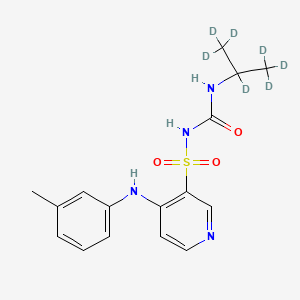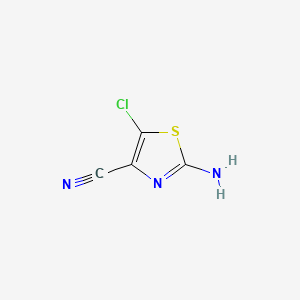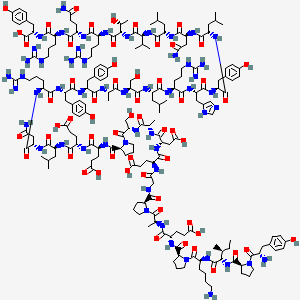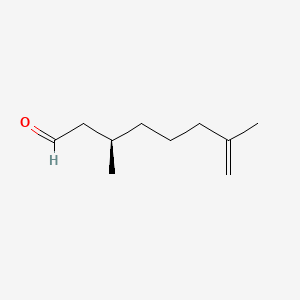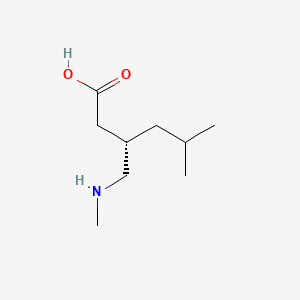
N-Methylpregabalin
Overview
Description
N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. This compound has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .
Mechanism of Action
Target of Action
(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .
Mode of Action
The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Pharmacokinetics
After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .
Result of Action
The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .
Action Environment
The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks
Biochemical Analysis
Biochemical Properties
(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving (S)-N-Methyl Pregabalin.
Cellular Effects
(S)-N-Methyl Pregabalin influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of (S)-N-Methyl Pregabalin involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, (S)-N-Methyl Pregabalin does not affect GABA A or GABA B receptor activity .
Temporal Effects in Laboratory Settings
It is known that the effects of (S)-N-Methyl Pregabalin can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .
Dosage Effects in Animal Models
In animal models, the effects of (S)-N-Methyl Pregabalin can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity
Metabolic Pathways
It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .
Transport and Distribution
(S)-N-Methyl Pregabalin is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of (S)-N-Methyl Pregabalin at the BBB, allowing it to exert its effects within the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that (S)-N-Methyl Pregabalin localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Methylpregabalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to pregabalin.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methylpregabalin has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of pregabalin.
Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Comparison with Similar Compounds
Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.
Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .
Properties
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155843-61-0 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
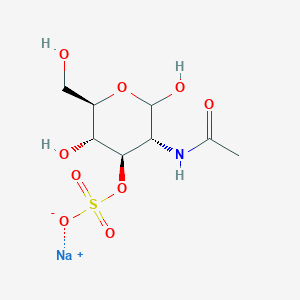
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
